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Compound of Interest

Compound Name: GR 100679

Cat. No.: B10773819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
GR 100679 is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2)

receptor. This document provides a comprehensive overview of its chemical structure,

physicochemical and pharmacological properties, and its role in modulating NK2 receptor-

mediated signaling pathways. Detailed experimental protocols for key assays are also provided

to facilitate further research and drug development efforts.

Chemical Structure and Identification
GR 100679 is a complex synthetic peptide derivative. Its systematic IUPAC name is N-[2-

[[(2S)-1-[[(2R)-1-[[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-

yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide.[1]

Table 1: Chemical Identifiers of GR 100679
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Identifier Value

IUPAC Name

N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-

(dimethylamino)-1-oxo-3-phenylpropan-2-

yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-

yl]amino]-1-oxopropan-2-yl]amino]-2-

oxoethyl]cyclohexanecarboxamide[1]

Molecular Formula C34H44N6O5[1]

SMILES

C--INVALID-LINK--C(=O)N--INVALID-LINK--

C(=O)N(C)C">C@@HNC(=O)CNC(=O)C4CCC

CC4

InChI Key IBHXDZADSPABSD-GJDOKZOISA-N[1]

CAS Number 150351-87-4[1]

PubChem CID 5311129[1]

Synonyms

GR-100679, GR100679, cyclohexylcarbonyl-

glycyl-alanyl-tryptophyl-N-

dimethylphenylalaninamide[1]

Physicochemical Properties
A comprehensive profile of the physicochemical properties of GR 100679 is crucial for its

application in experimental settings.

Table 2: Physicochemical Properties of GR 100679
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Property Value

Molecular Weight 616.7 g/mol [1]

Melting Point Data not available

Boiling Point Data not available

Solubility

Soluble in DMSO. Solubility in aqueous buffers

like PBS may be limited and require careful

preparation from a DMSO stock solution.

pKa Data not available

Pharmacological Properties
GR 100679 is a highly potent and selective antagonist of the neurokinin-2 (NK2) receptor, a

member of the G-protein coupled receptor (GPCR) family. Its pharmacological activity is

primarily defined by its high binding affinity for the NK2 receptor and its ability to inhibit the

physiological effects of the endogenous agonist, neurokinin A (NKA).

Table 3: Pharmacological Properties of GR 100679

Property Value

Mechanism of Action
Competitive antagonist of the neurokinin-2

(NK2) receptor.

Binding Affinity (pKi)
9.5 for human NK2 receptors expressed in CHO

cells.

Selectivity

Highly selective for the NK2 receptor over NK1

and NK3 receptors. Quantitative selectivity data

(Ki values for NK1 and NK3) are not readily

available in the public domain.

Signaling Pathways
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The NK2 receptor, upon activation by its endogenous ligand neurokinin A, couples to Gq/11

proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an

antagonist, GR 100679 blocks the initiation of this cascade by preventing the binding of NKA to

the NK2 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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